molecular formula C36H68N2O13 B594296 GM4-Ganglioside CAS No. 66456-69-7

GM4-Ganglioside

Cat. No.: B594296
CAS No.: 66456-69-7
M. Wt: 736.941
InChI Key: HHWCOPBSANJMBY-IBIJVICQSA-N
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Scientific Research Applications

GM4-Ganglioside has a wide range of scientific research applications, including:

Mechanism of Action

Gangliosides are enriched in cell membrane microdomains (“lipid rafts”) and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells . They can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

Future Directions

Future studies should address the abilities of antibodies to neutralize the functions of gangliosides, including their roles as receptors or protective molecules against immune attack .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM4-Ganglioside involves the sialylation of galactosylceramide (GalCer). This process can be achieved through various synthetic strategies, including late-stage ceramide coupling, the glucosyl ceramide cassette strategy, and late-stage sialylation . These methods involve the use of specific glycosyltransferases to transfer sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves the overexpression of GM3/GM4 synthase (ST3GAL5) in mammalian cells. This enzyme catalyzes the sialylation of GalCer to produce this compound . The production process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: GM4-Ganglioside undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Properties

IUPAC Name

N-[2-[(2R,3R,4S,5S,6R)-4-[(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1S,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68N2O13/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(44)37-19-20-48-36-33(47)35(32(46)27(23-40)49-36)51-29-21-25(42)30(38-24(2)41)34(50-29)31(45)26(43)22-39/h25-27,29-36,39-40,42-43,45-47H,3-23H2,1-2H3,(H,37,44)(H,38,41)/t25-,26+,27+,29+,30+,31-,32-,33+,34+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCOPBSANJMBY-IBIJVICQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC1C(C(C(C(O1)CO)O)OC2CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]2C[C@@H]([C@H]([C@@H](O2)[C@H]([C@@H](CO)O)O)NC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66456-69-7
Record name Ganglioside, GM4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066456697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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